1-Boc-2,6-dimethylpiperazine

概述

描述

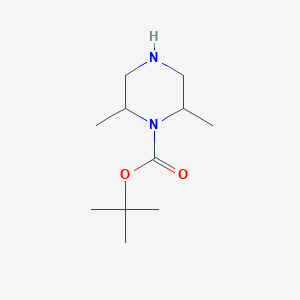

1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

准备方法

1-Boc-2,6-dimethylpiperazine can be synthesized through several methods. One traditional method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This process selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another more efficient synthetic route involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This method yields higher purity and efficiency, making it suitable for industrial applications .

化学反应分析

1-Boc-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions.

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a piperazine derivative, featuring a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a protecting group that protects amines from unwanted reactions.

Scientific Research

- Chemistry It is used as an intermediate in synthesizing biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.

- Biology and Medicine It is integral in developing pharmaceuticals, particularly those targeting neurological and psychiatric disorders, due to its ability to bind to specific receptors.

- Mechanism of Action this compound acts as a protecting group for amines, stabilizing the compound and preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in biochemical pathways, depending on the specific application.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in creating piperazine derivatives that are effective in treating neurological disorders . It can modulate the activity of specific receptors in the central nervous system (CNS), which is crucial for developing treatments for neurological disorders and has been shown to act as an antagonist at certain receptors associated with anxiety and depression.

Agrochemical Formulations

It is used in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their solubility and stability .

Material Science

The compound is explored in developing new materials, particularly in creating polymers with enhanced mechanical properties and thermal stability .

Analytical Chemistry

It acts as a reagent in analytical methods, helping detect and quantify various substances in complex mixtures .

Cosmetic Applications

作用机制

The mechanism of action of 1-Boc-2,6-dimethylpiperazine involves its ability to act as a protecting group for amines. The Boc group stabilizes the compound, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the specific biological activity of the final synthesized product .

相似化合物的比较

1-Boc-2,6-dimethylpiperazine is unique due to its specific substitution pattern and the presence of the Boc protecting group. Similar compounds include:

1-Boc-piperazine: Lacks the methyl groups at positions 2 and 6.

2,6-dimethylpiperazine: Does not have the Boc protecting group.

tert-butyl piperazinecarboxylate: Similar structure but without the methyl substitutions.

These compounds differ in their reactivity, stability, and applications, highlighting the unique properties of this compound.

生物活性

1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a significant compound in medicinal chemistry due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H22N2O2. Its structure features a six-membered piperazine ring with two methyl groups at positions 2 and 6 and a tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom. The Boc group serves as a protective moiety during synthetic processes, enhancing the compound's stability and reactivity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperazine with di-tert-butyl carbonate under controlled conditions. This process selectively protects one nitrogen atom while allowing for further functionalization at the other amine site. Various methods have been explored to optimize yield and purity, including different catalytic systems and reaction conditions .

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Receptor Binding : The compound can modulate the activity of specific receptors in the central nervous system (CNS), which is crucial for developing treatments for neurological disorders. It has been shown to act as an antagonist at certain receptors associated with anxiety and depression .

- Enzyme Interaction : this compound may inhibit or activate specific enzymes involved in metabolic pathways. This modulation can influence various cellular processes, making it valuable in pharmacological applications.

Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. It has been studied for its ability to bind to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. For instance, it has been implicated in studies targeting depression and anxiety disorders by modulating neurotransmitter systems .

Anticancer Properties

Some studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. The compound's ability to act on specific molecular targets involved in tumor growth has made it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Study on Neurotransmitter Receptors : A study demonstrated that compounds similar to this compound could inhibit serotonin reuptake, suggesting potential antidepressant properties. This study utilized in vitro assays to confirm receptor binding affinities .

- Anticancer Activity : Another research effort highlighted the compound's efficacy in inhibiting specific cancer cell lines through apoptosis induction mechanisms. The results indicated significant cytotoxic effects on human cancer cells while sparing normal cells .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Boc-piperazine | Lacks methyl groups at positions 2 and 6 | Limited CNS activity |

| 2,6-Dimethylpiperazine | No Boc protecting group | Moderate receptor binding |

| Tert-butyl piperazinecarboxylate | Similar structure but without methyl substitutions | Reduced reactivity |

属性

IUPAC Name |

tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623507 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-66-8 | |

| Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-2,6-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。